molecular formula C12H18ClNO B590487 4-Methyl Buphedrone Hydrochloride CAS No. 1336911-98-8

4-Methyl Buphedrone Hydrochloride

Cat. No.: B590487
CAS No.: 1336911-98-8
M. Wt: 227.73 g/mol
InChI Key: CNSOPRIVFKVRDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methylbuphedrone (hydrochloride) typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methylbuphedrone (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbuphedrone (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects and toxicological properties.

    Industry: Utilized in the development of new analytical methods and forensic tools.

Mechanism of Action

The mechanism of action of 4-Methylbuphedrone (hydrochloride) involves its interaction with the central nervous system. It acts as a norepinephrine-dopamine releasing agent, increasing the levels of these neurotransmitters in the brain. This leads to stimulant effects such as increased alertness, euphoria, and enhanced mood . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Methylbuphedrone (hydrochloride) is similar to other cathinones such as:

  • 4-Methylcathinone
  • 4-Methylethcathinone
  • 4-Methylmethcathinone
  • 4-Methylpentedrone
  • Buphedrone

Compared to these compounds, 4-Methylbuphedrone (hydrochloride) has a unique para-methyl substitution on the phenyl ring, which may influence its pharmacological properties and potency .

Properties

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSOPRIVFKVRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858024
Record name 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336911-98-8
Record name 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLBUPHEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y78FRB99G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl Buphedrone Hydrochloride
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4-Methyl Buphedrone Hydrochloride
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4-Methyl Buphedrone Hydrochloride
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4-Methyl Buphedrone Hydrochloride
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4-Methyl Buphedrone Hydrochloride
Reactant of Route 6
4-Methyl Buphedrone Hydrochloride

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